molecular formula C19H18N2O3S B12147152 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B12147152
M. Wt: 354.4 g/mol
InChI Key: NFBNLHUCWYZVON-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one is a synthetic organic molecule that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring substituted with an ethoxy-hydroxybenzylidene group and a methylphenylamino group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process:

    Formation of the Thiazolone Ring: The initial step involves the formation of the thiazolone ring. This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Substitution Reactions: The thiazolone ring is then subjected to substitution reactions to introduce the ethoxy-hydroxybenzylidene and methylphenylamino groups. This often involves the use of aldehydes and amines in the presence of catalysts or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine or carbonyl functionalities, resulting in the corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)amino]-1,3-thiazol-4(5H)-one: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-nitrophenyl)amino]-1,3-thiazol-4(5H)-one: Contains a nitrophenyl group, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups on the benzylidene moiety, along with the thiazolone core, contributes to its versatility in various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c1-3-24-16-10-13(6-9-15(16)22)11-17-18(23)21-19(25-17)20-14-7-4-12(2)5-8-14/h4-11,22H,3H2,1-2H3,(H,20,21,23)/b17-11-

InChI Key

NFBNLHUCWYZVON-BOPFTXTBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)C)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.